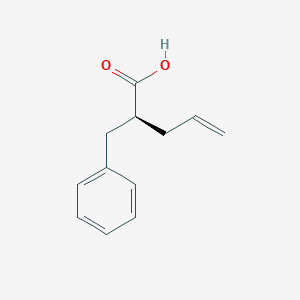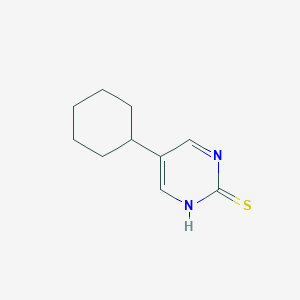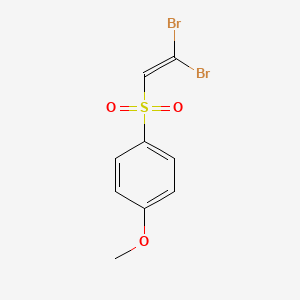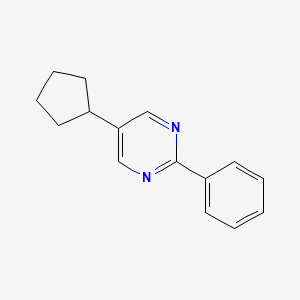
(S)-2-Benzylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzylpent-4-enoic acid is an organic compound that features a benzyl group attached to a pentenoic acid backbone This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis to ensure the correct stereochemistry. A typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable benzyl halide and an appropriate pentenoic acid derivative.
Asymmetric Catalysis: Use a chiral catalyst to induce the (S)-configuration during the formation of the carbon-carbon bond.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale asymmetric synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts would also be important to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzylpent-4-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.
Scientific Research Applications
(S)-2-Benzylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-Benzylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid group and aromatic ring. The (S)-configuration is crucial for its binding affinity and specificity. In chemical reactions, the double bond and carboxylic acid group are key reactive sites that determine its reactivity and the types of products formed.
Comparison with Similar Compounds
Similar Compounds
®-2-Benzylpent-4-enoic acid: The enantiomer of (S)-2-Benzylpent-4-enoic acid, with different stereochemistry.
2-Phenylbutyric acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
Cinnamic acid: Contains a similar aromatic ring and double bond but differs in the position of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct reactivity and potential biological activity. The combination of an aromatic ring with an unsaturated carboxylic acid makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
93780-03-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1 |
InChI Key |
VDJGCNARLOCVIY-NSHDSACASA-N |
Isomeric SMILES |
C=CC[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14358400.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)

![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)




